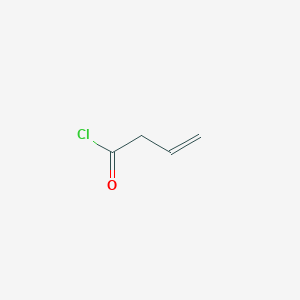

But-3-enoyl Chloride

概要

説明

Synthesis Analysis

The synthesis of compounds involving but-3-enoyl chloride or its derivatives often employs palladium-catalyzed amination of vinyl chlorides, providing a new entry to imines, enamines, and 2-amino-1,3-butadienes. This methodology extends to the synthesis of complex molecules and highlights the utility of but-3-enoyl chloride in creating a broad range of functionalized organic compounds (Barluenga, et al., 2004).

Molecular Structure Analysis

The molecular structure and conformational preferences of but-3-enoyl chloride derivatives have been explored through computational studies. These studies, including density functional theory (DFT), provide insights into the electronic structure, highlighting cis and trans conformational stability and predicting predominant conformations based on rotational barriers (Umar & Abdalla, 2017).

Chemical Reactions and Properties

But-3-enoyl chloride participates in a range of chemical reactions, showcasing its reactivity towards nucleophiles. The compound's ability to undergo reactions with amines, alcohols, and other reagents underlines its importance in organic synthesis. Studies have demonstrated its role in facilitating the synthesis of aromatic compounds, including substituted naphthalenes and anthracenes, through iridium-catalyzed reactions with internal alkynes (Yasukawa, et al., 2002).

科学的研究の応用

Palladium-Catalyzed Carbonylation of Allyl Chloride : Yoshida et al. (1974) studied the synthesis of but-3-enoyl chloride from allyl chloride and carbon monoxide under various pressures in benzene solution. They explored kinetic aspects of this reaction, which is significant in organic synthesis and industrial applications (Yoshida, Sugita, Kudo, & Takezaki, 1974).

Vibrational Spectroscopy of But-2-enoyl Chloride : Durig et al. (1993) conducted Raman and infrared spectroscopy on but-2-enoyl chloride. Their study on the vibrational properties and conformational stability provides insights into molecular structure, which is relevant in material science and molecular chemistry (Durig, Groner, Costner, & Wang, 1993).

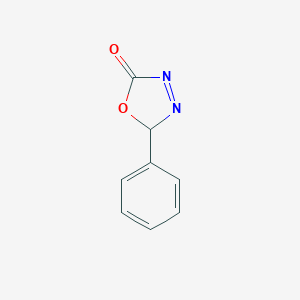

Synthesis of Chiral 3-(Enoyl)-1,3-oxazolidin-2-ones : Soloshonok et al. (2002) developed a protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones using enoyl chlorides. This method is significant in pharmaceutical and organic chemistry for synthesizing complex molecules (Soloshonok, Ueki, Jiang, Cai, & Hruby, 2002).

Diels-Alder Reaction with Acryloyl Chloride : Schoepfer et al. (1994) explored the Lewis-acid-catalyzed tandem reaction of buta-1,3-dienyl thiocyanic acid ester with acryloyl chloride. This reaction is fundamental in the synthesis of complex organic compounds, particularly in the pharmaceutical industry (Schoepfer, Marquis, Pasquier, & Neier, 1994).

Synthesis of Cellulose Furoates : Köhler & Heinze (2007) investigated the use of 1-N-butyl-3-methylimidazolium chloride for the homogeneous acylation of cellulose with 2-furoyl chloride. This research is pertinent to the field of green chemistry and material science (Köhler & Heinze, 2007).

Synthesis of Dimethyl But-2-enoylphosphonate : Szpala, Tebby, & Griffiths (1981) described the preparation of dimethyl trans-but-2-enoylphosphonate from but-2-enoyl chloride. This study is relevant to the synthesis of organophosphorus compounds, which are important in agricultural and medicinal chemistry (Szpala, Tebby, & Griffiths, 1981).

Trialkylamine-Mediated Intramolecular Acylation of Alkenes : Matsuo et al. (2010) studied the trialkylamine-mediated intramolecular cyclization of pent-4-enoyl chlorides. This research contributes to the development of new synthetic methodologies in organic chemistry (Matsuo, Hoshikawa, Sasaki, & Ishibashi, 2010).

Safety and Hazards

作用機序

Target of Action

The primary target of But-3-enoyl Chloride is enoyl- (acyl-carrier protein) (ACP) reductase , which is ubiquitously distributed in bacteria, fungi, and various plants . This enzyme catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems .

Mode of Action

But-3-enoyl Chloride exerts its effect by inhibiting the activity of enoyl- (acyl-carrier protein) (ACP) reductase . This interruption of cell membrane synthesis leads to bacterial growth inhibition .

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway . By inhibiting enoyl- (acyl-carrier protein) (ACP) reductase, But-3-enoyl Chloride disrupts the elongation of fatty acids, which is a crucial process for the synthesis of cell membranes .

Result of Action

The primary result of But-3-enoyl Chloride’s action is the inhibition of bacterial growth . By interrupting the synthesis of cell membranes, it prevents bacteria from growing and proliferating .

特性

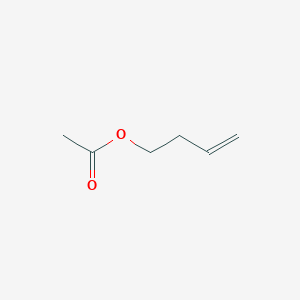

IUPAC Name |

but-3-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOSPWNNXVDXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450310 | |

| Record name | But-3-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-3-enoyl Chloride | |

CAS RN |

1470-91-3 | |

| Record name | But-3-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable catalytic application of but-3-enoyl chloride, and how does the reaction proceed?

A1: But-3-enoyl chloride is a key intermediate in the palladium-catalyzed carbonylation of allyl chloride to synthesize but-3-enoyl chloride itself. [] This reaction involves a multi-step mechanism where [π-C3H5PdCl]2 reacts with carbon monoxide to form a palladium complex with but-3-enoyl chloride as a ligand. Subsequent reductive elimination releases the final product, but-3-enoyl chloride, regenerating the palladium catalyst. [] You can find the proposed reaction mechanism and associated rate constants within the research. []

Q2: Can other catalysts be used for the carbonylation of allylic halides?

A2: Yes, besides palladium catalysts, triethylphosphine complexes of rhodium can also catalyze the carbonylation of allylic halides like allyl chloride, bromide, and iodide. [] This reaction, conducted in ethanol, primarily yields ethyl but-3-enoate, with some ethyl prop-2-enoate formed as a byproduct. []

Q3: Are there any structural analogs of but-3-enoyl chloride explored in the provided research?

A3: Yes, the research explores the synthesis of various compounds containing the but-3-enoyl group. These include mono- and 1,1′-bis(3,4,4-trichlorobut-3-enoyl)-ferrocenes, 3,4,4-trichlorobut-3-enoylcymantrene, 3,4-dibromo-3,4,4-trichloro-1-phenylbutan-1-one, and 2-bromo-3,4,4-trichlorobut-3-enoates. [, , ] These studies showcase the versatility of but-3-enoyl chloride as a building block for synthesizing more complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。